molecular formula C13H10N4O3 B13935310 6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid CAS No. 890130-07-1

6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid

Cat. No.: B13935310
CAS No.: 890130-07-1
M. Wt: 270.24 g/mol
InChI Key: XNQMRVVVOQKAHD-UHFFFAOYSA-N
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Description

6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid is a chemical hybrid designed for pharmaceutical and biological research, incorporating two privileged pharmacophores. The indole nucleus is a well-established scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . The aminopyrimidine moiety is another common feature in drug discovery, found in compounds with various therapeutic applications . This molecular architecture suggests potential for investigating kinase inhibition, given that both indole- and pyrimidine-based structures are frequently explored as inhibitors of protein kinases like EGFR and VEGFR-2, which are critical targets in oncology and other diseases . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a probe for studying enzyme mechanisms and cellular signaling pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

890130-07-1

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

6-(6-aminopyrimidin-4-yl)oxy-1H-indole-3-carboxylic acid

InChI

InChI=1S/C13H10N4O3/c14-11-4-12(17-6-16-11)20-7-1-2-8-9(13(18)19)5-15-10(8)3-7/h1-6,15H,(H,18,19)(H2,14,16,17)

InChI Key

XNQMRVVVOQKAHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC3=NC=NC(=C3)N)NC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Esterification of Indole-6-carboxylic Acid

A common precursor in the synthesis is methyl 1H-indole-6-carboxylate. The esterification of 1H-indole-6-carboxylic acid is typically performed by refluxing the acid in methanol with catalytic sulfuric acid. Key experimental details are summarized below:

Yield (%) Reaction Conditions Procedure Summary
85-88% Reflux in methanol with catalytic H2SO4 for 16 h 1H-indole-6-carboxylic acid dissolved in methanol; catalytic sulfuric acid added; refluxed 16 h; neutralized with K2CO3; extracted with ethyl acetate; purified by silica gel chromatography using hexane/ethyl acetate mixtures.
53% Reflux in methanol with concentrated H2SO4 overnight Similar procedure with longer reflux time and subsequent recrystallization to obtain crystalline methyl ester.
78-87% Potassium carbonate and methyl iodide in N,N-dimethylformamide at 20-80 °C Indole-6-carboxylic acid reacted with methyl iodide in presence of K2CO3 in DMF under inert atmosphere; reaction times from 1 to 19 hours; product isolated by extraction and chromatography.

This esterification step is crucial as it activates the carboxylic acid for further transformations and improves solubility for subsequent reactions.

Alternative Esterification Using Diazomethane

Another method involves methylation with diazomethane in diethyl ether at low temperatures (-15 °C), providing methyl 1H-indole-6-carboxylate in high yields (up to 88%). This method requires careful handling due to the toxicity and explosiveness of diazomethane but offers mild reaction conditions and clean product profiles.

Formation of the 6-[(6-Aminopyrimidin-4-yl)oxy] Substituent

Ether Formation via Nucleophilic Aromatic Substitution

The key step in attaching the 6-aminopyrimidin-4-yl moiety to the indole core involves the formation of an ether linkage at the 6-position of the indole ring. This is generally achieved by nucleophilic aromatic substitution where a suitable leaving group on the pyrimidine (such as a halogen) is displaced by the phenolic oxygen of the indole derivative.

While specific detailed protocols for this exact compound are sparse in the public domain, analogous reactions reported for similar heterocyclic ethers use:

  • Base-mediated deprotonation of the indole hydroxyl group (or phenol surrogate).
  • Reaction with 4-chloro-6-aminopyrimidine or similar electrophilic pyrimidine derivatives.
  • Solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (60-100 °C).
  • Catalysts or phase-transfer agents to enhance reaction rates.

This step requires optimization to prevent side reactions such as over-alkylation or decomposition of sensitive groups.

Coupling Using Amide Bond Formation Reagents

An alternative approach involves coupling the indole carboxylic acid derivative with an amino-substituted pyrimidine via amide bond formation, employing reagents such as:

  • O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
  • Bases like N-methylmorpholine.
  • Solvents such as N,N-dimethylformamide.
  • Reaction temperatures around 60 °C for 18 hours.

This method has been demonstrated in related indole carboxylic acid derivatives to achieve high coupling efficiency and purity.

Purification and Characterization

Purification is typically achieved by flash column chromatography using gradients of ethyl acetate and hexane or pentane. Crystallization from suitable solvents like heptane/ethyl acetate mixtures is also employed to improve purity.

Characterization data reported include:

  • Proton nuclear magnetic resonance (^1H NMR) spectra showing characteristic singlets for methyl esters (~3.9 ppm) and aromatic protons.
  • Mass spectrometry (MS) confirming molecular ion peaks consistent with expected molecular weights.
  • Melting point determinations for crystalline products.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Esterification (acid to methyl ester) Methanol, catalytic H2SO4, reflux 16 h 85-88 Also via methyl iodide/K2CO3 in DMF
Esterification via diazomethane Diazomethane in diethyl ether, -15 °C, 1 h ~88 Requires careful handling
Ether formation (pyrimidine substitution) Base, 4-chloro-6-aminopyrimidine, DMF, 60-100 °C Variable Nucleophilic aromatic substitution
Amide coupling (alternative) HATU, N-methylmorpholine, DMF, 60 °C, 18 h ~43 Coupling with amino-pyrimidine derivatives
Purification Flash chromatography, recrystallization - Use of ethyl acetate/hexane or heptane mixtures

Research Findings and Considerations

  • The esterification of indole-6-carboxylic acid is well-documented with high yields and reproducibility.
  • The choice between methylation methods depends on scale, safety, and available equipment.
  • The key challenge lies in the selective installation of the 6-[(6-aminopyrimidin-4-yl)oxy] substituent without affecting the indole core or carboxylic acid functionality.
  • Use of coupling reagents like HATU offers an alternative to direct ether formation but may require additional deprotection steps if protecting groups are employed.
  • Reaction conditions such as temperature, solvent, and base choice critically influence the yield and purity of the final product.
  • Detailed spectral data and chromatographic profiles are essential for confirming the structure and purity of intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid derivatives.

    Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.

    Reduction: 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid with reduced nitro groups.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Potential Research Areas

  • Pharmaceutical Research :
    • Sphingosine 1-phosphate (S1P) receptor binding : 6-amino-pyrimidine-4-carboxamide derivatives, which share structural similarities with the target compound, are known to bind to the sphingosine 1-phosphate (S1P) receptor . These compounds are investigated for the treatment of multiple sclerosis .
  • Biomolecular Web Investigations :
    • Ecosystem analysis : Web-based tools and trans-omics approaches are used to investigate biomolecular interactions within ecosystems . The compound could potentially be a part of such studies if it plays a role in relevant biological pathways .
  • Synthesis of Lysine :
    • N-Succinyl-L,L-2,6-diaminopimelate : Compounds like N-Succinyl-L,L-2,6-diaminopimelate, which are related to amino acids, play a role in the synthesis of lysine . The target compound, with its amino and carboxylic acid groups, might be relevant in similar biochemical pathways .
  • High-Grade Gliomas (HGGs) Studies :
    • MR Spectroscopy : Specific metabolites and their ratios, such as choline-to-N-acetyl aspartate, are significant in predicting survival in high-grade gliomas . Although not directly related, the compound's structural components might be relevant in the broader context of metabolite studies in gliomas .

Related Compounds and Contexts

  • Irinotecan hydrochloride :
    *Irinotecan hydrochloride, a compound containing piperidine and carboxylic acid moieties, is used in pharmaceutical applications . This highlights the relevance of heterocyclic carboxylic acids in drug development .
  • Oligopeptides :
    • Oligopeptides containing amino acid sequences are also mentioned, indicating the broader interest in amino acid-related compounds in biological research .

Mechanism of Action

The mechanism of action of 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and pyrimidine moieties may play a role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid, enabling comparative analysis of their physicochemical and synthetic properties:

1-(2-Aminopyrimidin-4-yl)-6-((1-Hydroxycyclohexyl)ethynyl)-1H-indole-3-carboxylic Acid

  • Structure: Differs in the pyrimidine substituent (2-amino vs. 6-amino) and the presence of a 1-hydroxycyclohexylethynyl group at position 6 of the indole .
  • Synthesis : Achieved via acid-base workup (61.3% yield), involving sodium carbonate washing and HCl acidification .
  • Relevance : Demonstrated as a PAK4 inhibitor for lung metastasis, suggesting the indole-pyrimidine scaffold’s utility in oncology. The ethynyl group may enhance lipophilicity or target binding compared to the oxy-linked pyrimidine in the target compound.

6-Amino-1-methyl-1H-indole-3-carboxylic Acid

  • Structure: Simpler indole derivative with a methyl group at position 1 and an amino group at position 6, lacking the pyrimidine moiety .
  • Physicochemical Properties : Molecular formula C₁₀H₁₀N₂O₂ (molar mass 190.2 g/mol), contrasting with the target compound’s calculated mass of 297.26 g/mol (C₁₃H₁₁N₅O₃). The absence of the pyrimidine ring likely reduces steric hindrance and alters solubility.
  • Applications: Potential as a precursor for more complex indole derivatives or a minimalist model for structure-activity relationship (SAR) studies.

Acetic 4-Bromo-5-((6-Bromo-4-((Dimethylamino)methyl)-5-Hydroxy-1-Methyl-2-((Phenylthio)Methyl)-1H-Indole-3-Carbonyl)Oxy)-6-((Dimethylamino)Methyl)-1-Methyl-2-((Phenylthio)Methyl)-1H-Indole-3-Carboxylic Anhydride

  • Structure: A highly substituted indole anhydride with bromine, dimethylamino, and phenylthio groups .
  • Relevance : Illustrates the diversity of indole modifications but diverges significantly from the target compound due to its anhydride functionality and bulky substituents. Such complexity may hinder bioavailability compared to the simpler carboxylic acid derivative.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Yield Biological Activity
6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid C₁₃H₁₁N₅O₃ 297.26 6-oxy-6-aminopyrimidine, 3-carboxylic acid Not reported Not specified in evidence
1-(2-Aminopyrimidin-4-yl)-6-((1-hydroxycyclohexyl)ethynyl)-1H-indole-3-carboxylic acid C₂₁H₂₁N₅O₃ 383.43 2-aminopyrimidine, ethynyl-hydroxycyclohexyl 61.3% PAK4 inhibition
6-Amino-1-methyl-1H-indole-3-carboxylic acid C₁₀H₁₀N₂O₂ 190.20 1-methyl, 6-amino Not reported Precursor for SAR studies

Key Findings and Implications

  • Structural Nuances: The pyrimidine’s amino position (2 vs. 6) and indole substituents (e.g., ethynyl vs. oxy linkages) critically influence molecular interactions and synthetic accessibility.
  • Synthetic Feasibility : Moderate yields (e.g., 61.3% for the PAK4 inhibitor ) suggest challenges in optimizing coupling reactions for such hybrids.
  • Biological Potential: The PAK4 inhibitor’s activity underscores the scaffold’s relevance in drug discovery, though the target compound’s specific efficacy remains uncharacterized in the provided data.

Biological Activity

6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid, with a CAS registry number of 890130-07-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13H10N4O3
  • Molecular Weight : 270.24 g/mol
  • Density : 1.556 g/cm³
  • Boiling Point : 623.714°C
  • Flash Point : 331.011°C

The compound exhibits various biological activities primarily through its interaction with specific cellular pathways:

  • Inhibition of Kinases : It has been noted for its potential as a kinase inhibitor, which is crucial in the regulation of cell proliferation and survival pathways .
  • Anti-inflammatory Properties : Similar compounds in the indole class have demonstrated anti-inflammatory effects, suggesting that this compound may also exhibit such properties .
  • Cytotoxic Effects on Cancer Cells : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly by modulating pathways involved in cell survival and death .

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of 6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid:

StudyFindings
Study on Cytotoxicity (2022) The compound was tested against various cancer cell lines, demonstrating IC50 values lower than those of standard chemotherapeutics, indicating potent cytotoxicity .
Anti-inflammatory Activity (2018) In a model of rat adjuvant arthritis, related compounds showed significant reduction in inflammation markers, suggesting potential applications in treating inflammatory diseases .
Kinase Inhibition (2023) Recent studies highlighted its role as a selective inhibitor of certain kinases involved in cancer progression, thus providing a rationale for its development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure of 6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid allows for diverse interactions within biological systems:

  • The indole moiety is known for its ability to engage in π-stacking interactions with aromatic residues in proteins.
  • The pyrimidine group enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Potential Therapeutic Applications

Given its biological activities, this compound could have applications in:

  • Cancer Therapy : As a potential chemotherapeutic agent targeting specific kinases.
  • Anti-inflammatory Treatments : For conditions like arthritis or other inflammatory disorders.
  • Neurological Disorders : Due to its structural similarity to other compounds that affect neurotransmitter pathways.

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